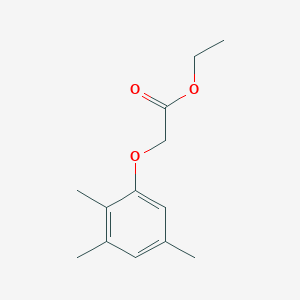

Ethyl (2,3,5-trimethylphenoxy)acetate

Description

Contextualization within Aryloxyacetate Chemistry

Aryloxyacetic acids and their ester derivatives represent a significant class of organic compounds with a broad spectrum of applications. Historically, they have been prominent in the development of herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which function as synthetic auxins. beilstein-archives.org The general structure of an aryloxyacetate consists of an aromatic ring connected to the oxygen atom of an acetic acid or ester moiety. This structural motif is a versatile scaffold that can be readily modified to modulate the compound's biological and chemical properties.

Ethyl (2,3,5-trimethylphenoxy)acetate fits within this class, distinguished by the specific substitution pattern on the phenyl ring. The presence of three methyl groups at the 2, 3, and 5 positions influences the molecule's steric and electronic properties, which in turn can affect its reactivity and interactions with biological targets. The study of various substituted aryloxyacetates has revealed that the nature and position of the substituents on the aromatic ring are crucial in determining their activity, making compounds like this compound subjects of interest for fine-tuning molecular properties.

Significance of this compound as a Synthetic Scaffold or Reagent

The primary significance of this compound in contemporary chemical research lies in its role as a synthetic intermediate or scaffold. Its synthesis is typically achieved through a Williamson ether synthesis, involving the reaction of 2,3,5-trimethylphenol (B45783) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. walisongo.ac.idresearchgate.net This straightforward and generally high-yielding reaction makes the compound readily accessible for further chemical transformations.

As a synthetic scaffold, this compound offers several reactive sites for elaboration into more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides, acid chlorides, or other esters. The aromatic ring, while somewhat sterically hindered by the methyl groups, can potentially undergo further substitution reactions, allowing for the introduction of additional functionalities. The existence of derivatives such as ETHYL (4-(ACETYLAMINO)-2,3,5-TRIMETHYLPHENOXY)ACETATE and Ethyl 2-fluoro-2-(2,3,5-trimethylphenoxy)acetate underscores its utility as a starting material for more complex structures. aobchem.comchemicalbook.com

Below is a representative table of physical and chemical properties for aryloxyacetate esters, providing context for the expected characteristics of this compound.

| Property | Value |

| Molecular Formula | C13H18O3 |

| Molecular Weight | 222.28 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents |

| Boiling Point | Expected to be > 200 °C at atmospheric pressure |

| Density | Expected to be ~1.0-1.1 g/cm³ |

Note: The data in this table is estimated based on the properties of structurally similar aryloxyacetate compounds, as extensive experimental data for this compound is not widely available.

Overview of Current Research Landscape and Future Directions for this compound

The current research landscape for this compound itself is not extensive, with the compound primarily appearing as an intermediate in patents and chemical supplier catalogs. However, the broader field of aryloxyacetate chemistry is an active area of investigation, suggesting potential future directions for this specific molecule.

Research into aryloxyacetic acid derivatives continues to be a fertile ground for drug discovery. nih.gov For instance, certain aryloxyacetic acids have been investigated for their potential as multi-target agents in the treatment of complex diseases like Alzheimer's, targeting receptors such as peroxisome proliferator-activated receptors (PPARs). nih.gov The unique substitution pattern of this compound could be exploited to synthesize novel derivatives for screening in various biological assays.

In the field of agrochemicals, there is ongoing research to develop new herbicides with improved efficacy and selectivity. beilstein-archives.org The aryloxyacetate scaffold remains a key structural motif in this area. beilstein-archives.org Future research could involve the synthesis and evaluation of derivatives of this compound for herbicidal or other pesticidal activities.

Furthermore, the application of aryloxyacetates as building blocks in materials science and organic synthesis is an expanding area. The specific steric and electronic properties conferred by the 2,3,5-trimethyl substitution pattern may lead to the development of novel polymers, ligands for catalysis, or other advanced materials. As synthetic methodologies continue to advance, the utility of specific building blocks like this compound is likely to be further explored and expanded.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2,3,5-trimethylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-9(2)6-10(3)11(12)4/h6-7H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNOVXBANYNJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC(=C1C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40651833 | |

| Record name | Ethyl (2,3,5-trimethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313988-16-8 | |

| Record name | Ethyl (2,3,5-trimethylphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40651833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for Ethyl 2,3,5 Trimethylphenoxy Acetate and Its Precursors

Exploration of Novel Esterification and Etherification Methodologies for Ethyl (2,3,5-trimethylphenoxy)acetate Synthesis

The principal routes to this compound involve the formation of the ether bond, typically via Williamson ether synthesis, and the creation of the ester bond, commonly through Fischer esterification.

A plausible synthetic route begins with the O-alkylation of 2,3,5-trimethylphenol (B45783) with an α-haloacetic acid ester, such as ethyl chloroacetate (B1199739). This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the ethyl chloroacetate. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. For instance, the synthesis of the related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, was successfully achieved by reacting eugenol (B1671780) with ethyl chloroacetate in the presence of potassium carbonate as the base in various polar aprotic solvents like DMF, DMSO, and acetonitrile, with DMF providing the highest yield of 91%. walisongo.ac.id

Alternatively, (2,3,5-trimethylphenoxy)acetic acid can be synthesized first, followed by esterification with ethanol (B145695). The synthesis of the precursor acid can be achieved by reacting 2,3,5-trimethylphenol with chloroacetic acid in the presence of a base. Subsequent esterification with ethanol is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. cerritos.edulibretexts.orgorganic-chemistry.orgathabascau.capatsnap.com This is a reversible reaction, and strategies to drive the equilibrium towards the product include using an excess of the alcohol or removing the water formed during the reaction. cerritos.eduathabascau.ca

Catalytic Approaches for High-Yield and Selective Synthesis

To enhance the efficiency and selectivity of the synthesis of this compound, various catalytic systems can be employed.

For the etherification step , phase-transfer catalysts (PTCs) can be utilized to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent. This methodology has been shown to be effective in the synthesis of other phenoxyacetate (B1228835) derivatives.

In the context of esterification , a range of catalysts beyond traditional mineral acids have been explored to improve yields and reduce reaction times. Lewis acids and solid acid catalysts are of particular interest. For example, zeolites (Hβ, HY, and HZSM5) have been investigated for the esterification of acetic acid with various alcohols, demonstrating that the acidity of the zeolite plays a key role in the reaction's extent. Graphene oxide has also been reported as an efficient and reusable acid catalyst for esterification reactions, compatible with a wide range of acids and alcohols. organic-chemistry.org Hafnium(IV) and zirconium(IV) salts have been shown to catalyze the direct ester condensation from a 1:1 mixture of carboxylic acids and alcohols. organic-chemistry.org

The following table summarizes various catalytic systems applicable to the synthesis of phenoxyacetate esters, which could be adapted for the production of this compound.

| Catalyst Type | Example Catalyst | Reaction Step | Key Advantages |

| Lewis Acid | Hafnium(IV) and Zirconium(IV) salts | Esterification | High efficiency for direct condensation. organic-chemistry.org |

| Solid Acid | Zeolites (Hβ, HY, HZSM5) | Esterification | Reusable, potential for shape selectivity. |

| Solid Acid | Graphene Oxide | Esterification | Reusable, high efficiency for a broad range of substrates. organic-chemistry.org |

| Organocatalyst | Bulky Diarylammonium Arenesulfonates | Esterification | High selectivity. organic-chemistry.org |

| Base | Potassium Carbonate | Etherification | Effective in polar aprotic solvents. walisongo.ac.id |

Sustainable and Green Chemistry Protocols in this compound Production

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for compounds like this compound. Key areas of focus include the use of non-toxic solvents, renewable reagents, and energy-efficient reaction conditions.

Solvent selection plays a crucial role in the environmental impact of a synthesis. The use of greener solvents or even solvent-free conditions is highly desirable. For instance, a solvent-free Williamson synthesis for the etherification of phenols has been reported, where phenols were efficiently converted to ethers by reaction with dimethyl- or diethylsulfates and benzyl (B1604629) chloride in the presence of a solid base like sodium bicarbonate or potassium carbonate. researchgate.net This method offers advantages such as rapid reaction times at low temperatures and high purity of the products. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another green technique that can significantly reduce reaction times and energy consumption. This has been demonstrated in the synthesis of various organic molecules and could be applied to both the etherification and esterification steps in the synthesis of this compound.

Furthermore, the development of recyclable catalysts, such as the aforementioned solid acids, aligns with green chemistry principles by minimizing waste.

Chemo- and Regioselective Synthesis of Substituted Analogs of this compound

The synthesis of substituted analogs of this compound requires precise control over the reaction to achieve the desired chemo- and regioselectivity. This is particularly important when dealing with polysubstituted aromatic precursors or when introducing additional functional groups.

Regioselectivity in O-alkylation is a key challenge when starting with a phenol that has multiple potential reaction sites or when competitive C-alkylation can occur. The choice of base, solvent, and reaction conditions can influence the outcome. For instance, in the alkylation of phenols, the use of specific catalysts can direct the reaction towards either O-alkylation (ether formation) or C-alkylation (formation of a new C-C bond on the aromatic ring). A study on the methylation of phenol using ZrO2-WO3-SiO2 catalysts demonstrated that the selectivity between O- and C-alkylation could be manipulated. In the context of 2-pyridones, a TfOH-catalyzed carbenoid insertion has been reported for highly regioselective O-alkylation. rsc.org While not directly on phenols, this highlights the potential of catalyst control in directing alkylation. DFT calculations have also been used to understand and predict the regioselectivity in the alkylation of substituted indazoles, suggesting that chelation effects can be a significant driving force. nih.gov

Chemoselectivity becomes critical when the starting materials contain multiple functional groups that could react under the chosen conditions. For example, if a substituted phenol also contains a carboxylic acid or an ester group elsewhere in the molecule, protecting group strategies may be necessary to ensure that only the phenolic hydroxyl group reacts during the etherification step. The solvent-free Williamson synthesis method has shown noteworthy chemoselectivity for the etherification of electron-poor phenols in the presence of electron-rich ones. researchgate.net

Stereoselective Approaches for Chiral Derivative Synthesis Based on the this compound Framework

The introduction of chirality into the this compound framework can lead to the synthesis of enantiomerically pure derivatives with potential applications in various fields, including materials science and as chiral ligands in asymmetric catalysis. Stereocenters can be introduced either in the phenoxyacetic acid portion or on the ethyl group.

One approach involves the use of a chiral starting material, such as a chiral alcohol, in the esterification step. For example, esterification of (2,3,5-trimethylphenoxy)acetic acid with a chiral alcohol would yield a diastereomeric mixture of esters, which could potentially be separated by chromatography.

Alternatively, a stereocenter can be introduced at the α-position of the acetate (B1210297) moiety. The synthesis of α-substituted-α-aryloxyacetates with high stereoselectivity is an area of active research. An effective asymmetric synthesis of α-alkyl-α-hydroxyl phenylacetic acid has been accomplished using (S)-mandelic acid as a chiral starting material, demonstrating a strategy for creating a chiral center alpha to a phenyl group. researchgate.net While this example involves a hydroxyl group, similar strategies could be envisioned for introducing other substituents stereoselectively. The cis-disubstituted heterocycles derived from lactic and mandelic acid have been used to achieve α-alkylation of the corresponding carboxylic acids with high diastereoselectivity (>95%) through a process of "self-reproduction of chirality". researchgate.net

Elucidation of Chemical Reactivity and Transformation Pathways of Ethyl 2,3,5 Trimethylphenoxy Acetate

Mechanistic Studies of Ester Linkage Reactivity: Hydrolysis, Transesterification, and Reductions of Ethyl (2,3,5-trimethylphenoxy)acetate

The ester group is a cornerstone of the molecule's reactivity, susceptible to nucleophilic attack at the carbonyl carbon. These reactions allow for the cleavage or transformation of the ester into other functional groups.

Hydrolysis: Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. A final, rapid acid-base reaction between the carboxylic acid and the alkoxide ensures the reaction proceeds to completion. ijcce.ac.irresearchgate.net The saponification of this compound yields (2,3,5-trimethylphenoxy)acetic acid and ethanol (B145695). researchgate.net

Acid-Catalyzed Hydrolysis: This is a reversible process that begins with the protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, ethanol is eliminated, regenerating the acid catalyst. nih.gov

| Reaction Type | Reagents/Catalysts | Products | Mechanism Highlights |

| Base-Catalyzed Hydrolysis | NaOH, H₂O | (2,3,5-trimethylphenoxy)acetic acid, Ethanol | Irreversible; proceeds via nucleophilic acyl substitution with a tetrahedral intermediate. ijcce.ac.ir |

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., H₂SO₄/H₂O) | (2,3,5-trimethylphenoxy)acetic acid, Ethanol | Reversible; involves protonation of the carbonyl to increase electrophilicity. nih.gov |

Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. Like hydrolysis, this reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com To drive the equilibrium toward the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (e.g., methoxide) acts as the nucleophile, attacking the carbonyl carbon. The reaction proceeds through an addition-elimination mechanism, releasing ethoxide to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, leading to a tetrahedral intermediate and subsequent elimination of ethanol. biofueljournal.com

| Catalyst Type | Reagent Alcohol | Resulting Ester | Key Feature |

| Base (e.g., NaOMe) | Methanol | Mthis compound | Driven by the concentration of the reagent alcohol. organic-chemistry.org |

| Acid (e.g., H₂SO₄) | Isopropanol | Isopropyl (2,3,5-trimethylphenoxy)acetate | All steps are in equilibrium. masterorganicchemistry.com |

| Solid Catalyst | Various Alcohols | Various Alkyl Esters | Heterogeneous catalysts like silica (B1680970) chloride can also be employed. organic-chemistry.org |

Reductions: The ester functionality can be reduced to an alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful hydride reagent capable of reducing esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of ethoxide. A second hydride addition to the resulting aldehyde intermediate yields the primary alcohol, 2-(2,3,5-trimethylphenoxy)ethanol.

| Reagent | Solvent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(2,3,5-trimethylphenoxy)ethanol | The reaction proceeds through an aldehyde intermediate which is immediately reduced. |

Aromatic Functionalization: Electrophilic and Nucleophilic Substitution Strategies on the Phenoxy Moiety

The trimethyl-substituted benzene (B151609) ring is the second major site of reactivity. Its electron-rich nature makes it susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS): The rate and regioselectivity of EAS reactions are dictated by the substituents on the aromatic ring. wikipedia.org In this compound, the ring possesses four substituents: three methyl groups and one alkoxy (-OCH₂COOEt) group. Both methyl and alkoxy groups are activating and ortho-, para-directing. byjus.com

The available positions for substitution are C4 and C6.

Position C6 (ortho): This position is sterically hindered by the adjacent methyl group at C5 and the bulky alkoxy group at C1.

Position C4 (para): This position is less sterically hindered and is activated by the C3- and C5-methyl groups as well as the C1-alkoxy group.

Consequently, electrophilic substitution is strongly favored at the C4 position.

Nitration: Using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated as the electrophile. The reaction is expected to yield Ethyl (4-nitro-2,3,5-trimethylphenoxy)acetate as the major product. scispace.comlibretexts.org

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom at the C4 position.

Friedel-Crafts Acylation: This reaction, using an acyl chloride (RCOCl) or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, introduces an acyl group. byjus.com The reaction would produce Ethyl (4-acyl-2,3,5-trimethylphenoxy)acetate. Due to the activating nature of the ring, milder conditions may be employed. organic-chemistry.org

| Reaction | Reagents/Catalyst | Predicted Major Product |

| Nitration | HNO₃ / H₂SO₄ | Ethyl (4-nitro-2,3,5-trimethylphenoxy)acetate |

| Bromination | Br₂ / FeBr₃ | Ethyl (4-bromo-2,3,5-trimethylphenoxy)acetate |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ethyl (4-acetyl-2,3,5-trimethylphenoxy)acetate |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on this electron-rich benzene ring is generally not feasible. Such reactions require the presence of strong electron-withdrawing groups and a good leaving group, neither of which are present on the parent molecule.

Cross-Coupling Reactions Involving this compound Derivatives

While the C(aryl)-O bond of the phenoxy ether is typically robust, modern cross-coupling methodologies offer pathways to functionalize this position. Direct activation of the C-O bond is challenging but can be achieved with specialized nickel or palladium catalysts. A more common strategy involves converting the substrate into a more reactive derivative.

By first performing an electrophilic halogenation (as described in 3.2), an aryl halide derivative such as Ethyl (4-bromo-2,3,5-trimethylphenoxy)acetate can be synthesized. This aryl bromide is a versatile precursor for various palladium-catalyzed cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Biaryl derivative |

| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Aryl-substituted derivative |

| Heck Coupling | Alkene | Pd(OAc)₂ / Base | Aryl-substituted alkene |

| Buchwald-Hartwig Amination | Amine | Pd catalyst / Ligand / Base | Aryl amine derivative |

Cycloaddition and Rearrangement Reactions of this compound-Derived Intermediates

The structure of this compound and its derivatives allows for several intramolecular transformations, including rearrangements and potential cycloadditions of derived intermediates.

Rearrangement Reactions:

Fries Rearrangement: This reaction is highly relevant for phenolic esters and involves the intramolecular migration of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid (e.g., AlCl₃). wikipedia.orgbyjus.com The reaction yields hydroxy aryl ketones. For this compound, the migrating group would be "-CH₂COOEt". The reaction is ortho- and para-selective, with lower temperatures generally favoring the para product and higher temperatures favoring the ortho product. byjus.comorganic-chemistry.org Given the steric hindrance at the C6 (ortho) position, the para-rearranged product, Ethyl (4-hydroxy-2,3,5,6-tetramethylphenyl)acetate (after migration and subsequent alkylation), is the expected major isomer. Studies on the closely related 2,3,5-trimethylphenyl acetate (B1210297) confirm its susceptibility to Fries rearrangement. rsc.org

| Condition | Catalyst | Predicted Product(s) |

| Low Temperature | AlCl₃ | Primarily para-rearranged product |

| High Temperature | AlCl₃ | Mixture of ortho- and para-rearranged products |

Claisen Rearrangement: The Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement specific to allyl aryl ethers. libretexts.org While this compound itself cannot undergo this reaction, a closely related derivative, Allyl (2,3,5-trimethylphenyl) ether, could be synthesized from 2,3,5-trimethylphenol (B45783). Upon heating, this derivative would be expected to rearrange. However, in the classic aromatic Claisen rearrangement, the allyl group migrates to an ortho position. mychemblog.com In this specific case, both ortho positions (C2 and C6) are blocked by methyl groups, which would prevent the initial organic-chemistry.orgorganic-chemistry.org-sigmatropic shift and subsequent rearomatization. organic-chemistry.org This steric blockade makes a standard Claisen rearrangement highly unlikely for this substitution pattern.

Cycloaddition Reactions: The aromatic ring of this compound is not sufficiently activated to participate directly in common cycloaddition reactions such as the Diels-Alder ([4+2]) or [3+2] cycloadditions. wikipedia.orglibretexts.org These reactions typically require either electron-rich dienes reacting with electron-poor dienophiles or vice versa. libretexts.org Intermediates derived from the title compound, for instance, a cyclohexadienone formed during a rearrangement reaction, could potentially act as a reactant in a cycloaddition, but this represents a multi-step transformation rather than a direct reaction of the parent molecule.

Structure Reactivity Relationship Srr Investigations of Ethyl 2,3,5 Trimethylphenoxy Acetate Analogs

Quantitative Structure-Reactivity Correlations (QSRR) for Ethyl (2,3,5-trimethylphenoxy)acetate Series

Quantitative Structure-Reactivity Relationship (QSRR) models are powerful tools for predicting the reactivity of a series of compounds based on their structural and physicochemical properties. For the this compound series, a QSRR study would typically investigate a reaction such as alkaline hydrolysis of the ester group. The reactivity, represented by the rate constant (k), can be correlated with electronic, steric, and hydrophobic parameters of various substituents on the phenyl ring.

A common approach in QSRR is the use of the Hammett equation, which relates reaction rates to the electronic properties of substituents. The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted compound.

k₀ is the rate constant for the unsubstituted reference compound.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. walisongo.ac.id

Below is a hypothetical data table illustrating a QSRR for the alkaline hydrolysis of a series of substituted phenoxyacetate (B1228835) esters.

| Substituent (X) | σₚ | log(k/k₀) |

| -NO₂ | 0.78 | 1.50 |

| -Cl | 0.23 | 0.45 |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.17 | -0.30 |

| -OCH₃ | -0.27 | -0.50 |

This table is for illustrative purposes and does not represent experimental data for this compound.

A positive ρ value, often observed for the hydrolysis of phenyl esters, would indicate that electron-withdrawing groups accelerate the reaction by stabilizing the negatively charged transition state. cambridge.org

Influence of Substituent Effects on the Reactivity of this compound Derivatives

The reactivity of this compound derivatives is primarily governed by the electronic and steric effects of the substituents on the phenyl ring. The three methyl groups in the parent compound exert significant influence.

Electronic Effects:

Methyl groups are known to be electron-donating through a combination of inductive and hyperconjugation effects. lumenlearning.com In this compound, these groups increase the electron density of the aromatic ring. This has several consequences for reactivity:

Reactions at the Ester Group: For reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis, the electron-donating methyl groups can slightly decrease the electrophilicity of the carbonyl carbon. This would be expected to result in a slower rate of hydrolysis compared to unsubstituted ethyl phenoxyacetate.

Reactions on the Aromatic Ring: For electrophilic aromatic substitution reactions, the electron-donating methyl groups are activating, making the ring more susceptible to attack by electrophiles compared to benzene (B151609). libretexts.org The positions of electrophilic attack would be directed by the combined influence of the three methyl groups and the -OCH₂COOEt group.

Steric Effects:

The methyl groups, particularly at the 2-position (ortho to the phenoxy ether linkage), can introduce steric hindrance. This can affect the approach of reactants to both the ether oxygen and the adjacent positions on the aromatic ring. For instance, steric hindrance from the ortho-methyl group could influence the rate of reactions involving the ether linkage.

A hypothetical study on derivatives of this compound could involve introducing various substituents at the remaining 4- and 6-positions to modulate reactivity. The following table summarizes the expected effects of representative substituents.

| Substituent | Electronic Effect | Steric Effect | Expected Impact on Hydrolysis Rate |

| -NO₂ (at position 4) | Electron-withdrawing | Minimal | Increase |

| -Br (at position 6) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate | Slight Increase/Decrease |

| -C(CH₃)₃ (at position 4) | Electron-donating | Significant | Decrease |

This table presents expected trends based on established principles of substituent effects.

Conformational Analysis and its Impact on Chemical Transformations of this compound

The three-dimensional structure, or conformation, of this compound can play a crucial role in its reactivity. The key conformational flexibility lies in the rotation around the Ar-O and O-CH₂ bonds of the phenoxyacetate side chain.

Studies on analogous phenoxyacetic acid derivatives have shown that the side chain can adopt different conformations, primarily described by the torsion angle between the phenyl ring and the acetate (B1210297) group. The two most common conformations are synclinal (where the side chain is folded towards the ring) and antiperiplanar (where the side chain extends away from the ring). researchgate.net

For this compound, the presence of the methyl group at the 2-position (ortho) is expected to have a significant impact on the preferred conformation. Steric repulsion between the ortho-methyl group and the acetate moiety would likely disfavor a fully planar arrangement and could influence the equilibrium between different rotamers. This conformational preference can, in turn, affect the accessibility of the ether oxygen's lone pairs and the ester group to incoming reagents, thereby influencing reaction rates and pathways. For example, a conformation that shields the ester group could hinder its hydrolysis.

The specific conformation can also impact intramolecular reactions. While less common for this specific structure, in suitably substituted analogs, the spatial proximity of the aromatic ring and the ester side chain, dictated by the conformation, could facilitate or hinder intramolecular cyclization reactions. The study of these conformational dynamics often requires computational modeling and advanced spectroscopic techniques.

Computational and Theoretical Chemistry Studies on Ethyl 2,3,5 Trimethylphenoxy Acetate

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For Ethyl (2,3,5-trimethylphenoxy)acetate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to determine its electronic structure. These calculations would reveal the distribution of electrons within the molecule, which is crucial for predicting its reactivity and physical properties.

Key parameters that would be investigated include:

Optimized Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

Electron Density and Electrostatic Potential: Mapping the electron-rich and electron-deficient regions of the molecule, which helps in predicting sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability.

A hypothetical data table for such calculations might look like this:

| Computational Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 2.5 D | Measures the polarity of the molecule. |

Reaction Mechanism Predictions via Transition State Theory and Ab Initio Methods for this compound Transformations

Understanding how this compound transforms into other chemical species is crucial for its synthesis and application. Computational methods can be used to predict the most likely reaction pathways and the energies associated with them.

This would involve:

Mapping Potential Energy Surfaces: Identifying the lowest energy paths for chemical reactions.

Locating Transition States: Finding the highest energy point along the reaction coordinate, which is the bottleneck of the reaction. The energy of the transition state is used to calculate the activation energy.

Calculating Reaction Rates: Using Transition State Theory to estimate the speed of a chemical reaction.

For a transformation such as the hydrolysis of the ester group in this compound, computational studies could predict whether the reaction proceeds through an acidic or basic-catalyzed mechanism and determine the activation energies for each step.

Molecular Dynamics Simulations for Solvent Effects and Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time. For this compound, MD simulations would be particularly useful for understanding its behavior in different environments.

Key areas of investigation would include:

Solvent Effects: How the presence of a solvent, such as water or an organic solvent, affects the structure and reactivity of the molecule. Solvation models can be used to calculate properties in solution.

Conformational Analysis: Identifying the different shapes (conformations) the molecule can adopt and their relative energies. The flexibility of the ethyl acetate (B1210297) side chain and its orientation relative to the trimethylphenoxy ring would be of particular interest.

Prediction of Novel Reactivity and Synthetic Opportunities for this compound

By combining the insights from quantum chemical calculations and reaction mechanism studies, it is possible to predict new reactions and synthetic routes involving this compound. For instance, the calculated electronic properties could suggest new types of reactions that have not yet been explored experimentally. Computational screening could identify potential catalysts or reactants that would lead to novel and useful products derived from this compound.

Ethyl 2,3,5 Trimethylphenoxy Acetate As a Versatile Building Block in Organic Synthesis

Postulated Applications in the Synthesis of Complex Organic Molecules

The core structure of Ethyl (2,3,5-trimethylphenoxy)acetate could potentially be elaborated into more complex molecular architectures. The ester functionality serves as a handle for various transformations such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with organometallic reagents to form ketones. The aromatic ring, with its three methyl groups, could undergo further electrophilic substitution reactions, although the existing substitution pattern would direct incoming electrophiles to specific positions.

For instance, the parent (2,3,5-trimethylphenoxy)acetic acid could be a precursor for compounds with potential biological activity, drawing parallels from other phenoxyacetic acid derivatives that have been explored in medicinal chemistry.

Table 1: Examples of Reactions with Structurally Related Phenoxyacetate (B1228835) Derivatives

| Reactant | Reagent(s) | Product Type | Potential Application Area |

| Ethyl (4-chlorophenoxy)acetate | 1. NaOH, H₂O2. SOCl₂3. Amine | N-Substituted (4-chlorophenoxy)acetamide | Pharmaceuticals, Agrochemicals |

| Methyl (2-methylphenoxy)acetate | 1. LiAlH₄2. PBr₃3. Mg, then aldehyde | 2-(2-Methylphenoxy)ethanol derivative | Materials Science, Organic Synthesis |

This table presents hypothetical reaction pathways for this compound based on known reactions of similar compounds.

Hypothetical Development of New Reagents and Catalysts Derived from this compound Scaffolds

The (2,3,5-trimethylphenoxy)acetate scaffold could theoretically be functionalized to create novel reagents or ligands for catalysis. For example, introduction of a phosphine (B1218219) group onto the aromatic ring could yield a ligand for transition metal-catalyzed cross-coupling reactions. Alternatively, the carboxylic acid obtained after hydrolysis could be used to synthesize chiral auxiliaries or organocatalysts. However, there is no specific research in the scientific literature that demonstrates the development of such reagents or catalysts from this particular starting material.

Theoretical Integration into Multicomponent Reactions and Automated Synthesis Platforms

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis for the efficient construction of complex molecules. A molecule like this compound, or its derivatives, could potentially participate in MCRs if it were appropriately functionalized. For instance, conversion of the ester to an aldehyde could allow it to be a carbonyl component in reactions like the Ugi or Passerini reactions.

The physical properties of this compound, such as its likely liquid state at room temperature and solubility in common organic solvents, would, in principle, make it amenable to automated synthesis platforms that rely on liquid handling. However, without established reactivity and applications, its inclusion in such platforms is purely speculative.

Future Perspectives in Research on Ethyl 2,3,5 Trimethylphenoxy Acetate

Emerging Methodologies for Efficient and Selective Synthesis

The classical synthesis of aryloxyacetates, often a variation of the Williamson ether synthesis, involves the reaction of a phenol (B47542) with an α-haloacetate. While effective, these methods can sometimes be limited by harsh reaction conditions, long reaction times, and the use of hazardous solvents. The future of synthesizing Ethyl (2,3,5-trimethylphenoxy)acetate will likely embrace more efficient and selective methodologies that align with the principles of green chemistry.

Recent advancements in the synthesis of aryloxyacetates have highlighted the utility of microwave irradiation and phase-transfer catalysis (PTC) . tandfonline.com These techniques have been shown to significantly reduce reaction times and improve yields for the synthesis of various methyl aryloxyacetates. tandfonline.com The application of these methods to the synthesis of this compound from 2,3,5-trimethylphenol (B45783) and ethyl chloroacetate (B1199739) could offer a more sustainable and efficient route to this compound. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) in conjunction with a suitable base such as potassium carbonate has also been shown to be highly effective for similar alkylation reactions, achieving high yields. walisongo.ac.id

Future research could focus on optimizing these emerging techniques for the specific synthesis of this compound. This would involve a systematic study of various phase-transfer catalysts, solvent systems, and microwave parameters to maximize yield and purity while minimizing environmental impact.

Table 1: Comparison of Synthetic Methodologies for Aryloxyacetates

| Methodology | Typical Conditions | Advantages | Potential for this compound Synthesis |

| Conventional Williamson Ether Synthesis | Refluxing in a suitable solvent with a base | Well-established, versatile | Can be time-consuming and may require harsh conditions. |

| Microwave-Assisted Synthesis | Microwave irradiation in the presence of a phase-transfer catalyst | Rapid reaction times, high yields, cleaner reactions. tandfonline.com | Highly promising for a more efficient and greener synthesis. |

| Phase-Transfer Catalysis (PTC) | Biphasic system with a phase-transfer agent | Milder reaction conditions, improved nucleophilicity. tandfonline.com | Can enhance reaction rates and yields under milder conditions. |

| Polar Aprotic Solvents | Solvents like DMF, DMSO with a base like K₂CO₃ | High yields for SN2 reactions. walisongo.ac.id | A viable approach to achieve high conversion rates. |

Advanced Mechanistic Studies of Unexplored Reactivity Pathways

A thorough understanding of a molecule's reactivity is paramount for its effective application. For this compound, advanced mechanistic studies can unveil novel reaction pathways and provide insights into its chemical behavior. While specific mechanistic studies on this compound are scarce, the broader field of organic chemistry offers powerful tools to probe reaction mechanisms.

For instance, the ester and ether functionalities in this compound present opportunities for various transformations. Advanced mechanistic studies could explore its behavior in reactions such as:

Photoredox Catalysis: Visible light photoredox catalysis has emerged as a powerful tool for organic synthesis. aip.org Investigating the behavior of this compound under photoredox conditions could reveal novel C-H functionalization or cross-coupling pathways, leveraging the electron-rich aromatic ring. Mechanistic probes like emission quenching studies and kinetic analysis could shed light on the operative catalytic cycles. aip.org

Transition Metal Catalysis: The aromatic ring of this compound is a potential site for various transition metal-catalyzed cross-coupling reactions. Detailed mechanistic investigations, including the identification of catalytic intermediates through techniques like mass spectrometry, could lead to the development of novel functionalization strategies. researchgate.net

Radical Chain Reactions: Understanding the potential for radical formation and subsequent reactions is crucial. "Light/dark" experiments and quantum yield measurements can help determine the presence and efficiency of radical chain mechanisms in photochemical transformations. aip.org

By employing these advanced techniques, researchers can move beyond empirical observations and gain a predictive understanding of the reactivity of this compound.

Innovative Applications in Contemporary Chemical Technologies and Methodologies

While the direct applications of this compound are not yet well-defined, its structural motifs suggest potential utility in several areas of contemporary chemical technology. The broader class of phenoxyacetates has found applications as herbicides and pharmaceuticals, indicating the potential for biological activity. However, future research can explore more innovative roles for this molecule.

One promising area is in the development of novel organic materials . The rigid aromatic core combined with the flexible ethyl acetate (B1210297) side chain could be a building block for liquid crystals or polymers with specific optical or electronic properties.

Furthermore, this compound could serve as a key intermediate in the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further modified. The aromatic ring can be functionalized to introduce other substituents, leading to a diverse library of compounds for screening in various applications.

Potential innovative applications could include:

As a ligand in catalysis: The oxygen atoms in the ether and ester groups could act as coordination sites for metal ions. By incorporating this moiety into larger ligand scaffolds, it may be possible to develop new catalysts for a range of organic transformations.

In the development of novel agrochemicals: The substitution pattern on the aromatic ring could be systematically varied to explore its potential as a selective herbicide or plant growth regulator.

As a building block in medicinal chemistry: The phenoxyacetic acid scaffold is present in some drug molecules. This compound could serve as a starting material for the synthesis of new pharmaceutical agents.

The exploration of these innovative applications will require a multidisciplinary approach, combining synthetic chemistry with materials science, catalysis, and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.